Beta, beta-dimethylacrylshikonin
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Overview
Description
Beta, beta-dimethylacrylshikonin is a naphthoquinone derivative isolated from the roots of plants such as Lithospermum erythrorhizon, Lithospermum euchromum, Alkanna tinctoria, Alkanna hirsutissima, and Jatropha glandulifera . This compound is known for its potent biological activities, including anti-cancer, anti-inflammatory, and angiogenic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Beta, beta-dimethylacrylshikonin can be synthesized through various chemical routes. One common method involves the extraction of shikonin from the roots of Lithospermum erythrorhizon, followed by chemical modifications to introduce the beta, beta-dimethylacryl group . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the chemical transformations.
Industrial Production Methods
Industrial production of this compound often relies on large-scale extraction from plant sources, followed by purification and chemical modification processes. Advances in biotechnology have also enabled the use of genetically engineered biosynthetic pathways to produce shikonin and its derivatives, including this compound, in higher yields .
Chemical Reactions Analysis
Types of Reactions
Beta, beta-dimethylacrylshikonin undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound into hydroquinones, which have different biological activities.
Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its properties and activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents . The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have distinct biological activities and applications .
Scientific Research Applications
Beta, beta-dimethylacrylshikonin has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other bioactive compounds and studying reaction mechanisms.
Biology: This compound is studied for its effects on cell viability, apoptosis, and signaling pathways.
Medicine: This compound has shown promise as an anti-cancer agent, particularly in inducing apoptosis in cancer cells.
Mechanism of Action
Beta, beta-dimethylacrylshikonin exerts its effects through several molecular mechanisms:
Apoptosis Induction: It induces apoptosis in cancer cells by activating the p38 signaling pathway and causing mitochondrial membrane potential loss.
Angiogenesis Promotion: This compound promotes angiogenesis by inducing the expression of eNOS, VEGF, and HIF-1α through the PI3K-dependent pathway.
Anti-inflammatory Effects: It inhibits the activation of pro-inflammatory pathways, reducing inflammation and promoting tissue repair.
Comparison with Similar Compounds
Beta, beta-dimethylacrylshikonin is unique among shikonin derivatives due to its specific chemical structure and biological activities. Similar compounds include:
Shikonin: The parent compound from which this compound is derived.
Isovalerylshikonin: Another shikonin derivative with potent biological activities, including anti-cancer and anti-inflammatory effects.
2-Methylbutyrylshikonin: A derivative with similar properties but different chemical modifications.
Isobutyrylshikonin: Another related compound with distinct biological activities.
This compound stands out due to its specific effects on apoptosis and angiogenesis, making it a valuable compound for further research and development in various fields .
Properties
Molecular Formula |
C21H22O6 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
[1-(1,4-dihydroxy-5,8-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 3-methylbut-2-enoate |
InChI |
InChI=1S/C21H22O6/c1-11(2)5-8-17(27-18(25)9-12(3)4)13-10-16(24)19-14(22)6-7-15(23)20(19)21(13)26/h5-7,9-10,17,24,26H,8H2,1-4H3 |
InChI Key |
ZWYUHJQQLXNNSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC(C1=CC(=C2C(=O)C=CC(=O)C2=C1O)O)OC(=O)C=C(C)C)C |
Origin of Product |
United States |
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